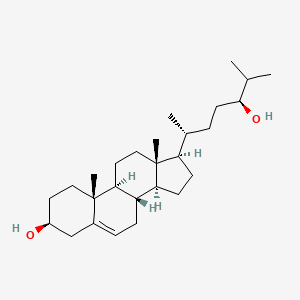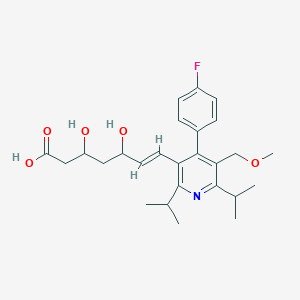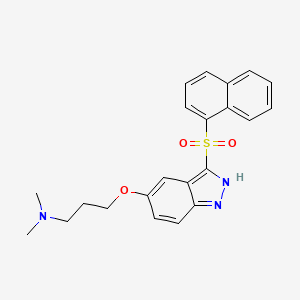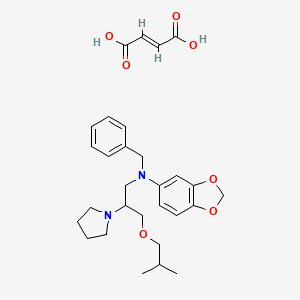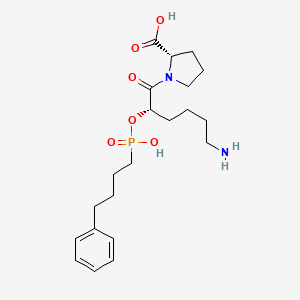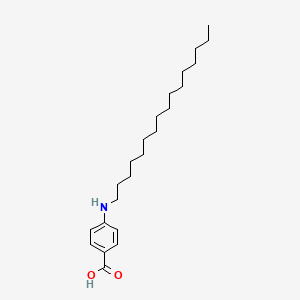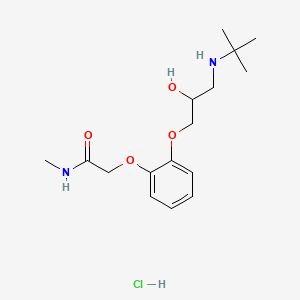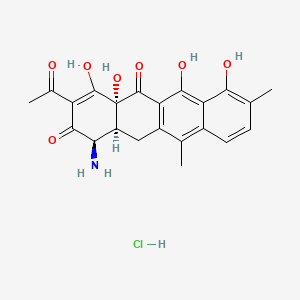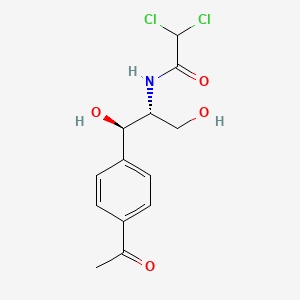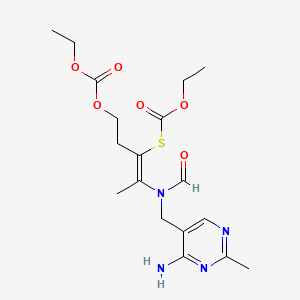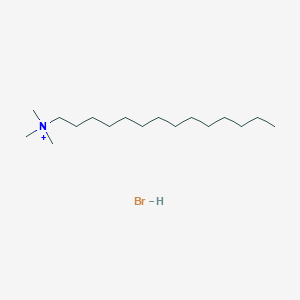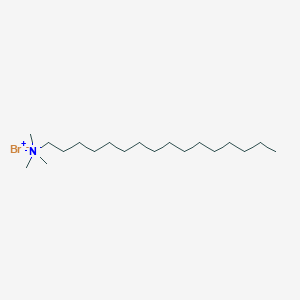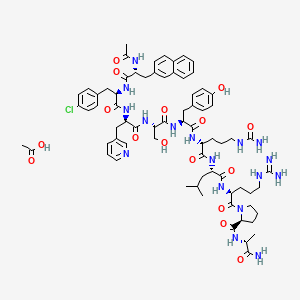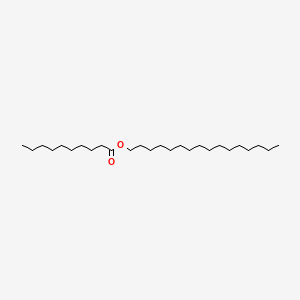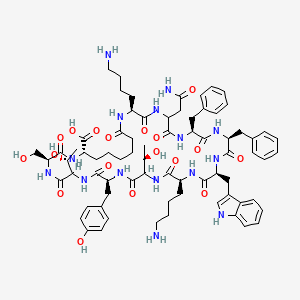
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CGP 23996 is a non-reducible somatostatin analog used for autoradiography.
Aplicaciones Científicas De Investigación
Application in Gastric Secretion Studies
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin is a synthetic analog of somatostatin that retains potency in reducing total acid output (T.A.O.) in dogs. Its structural modifications, such as omitting alanine and glycine at positions 1 and 2, as well as amino and carboxyl groups of terminal cysteine3'14, while maintaining activity, have implications for understanding the structure-activity relationships of somatostatin analogs in gastric secretion studies (Torchiana et al., 1977).
Relevance in Receptor Binding Studies
This analog has shown potential in displacing radiolabeled somatostatin from SRIF receptors on AtT-20 cells. The structure of this compound, particularly the locking of the ring structure by replacing sulfur with carbon, has been crucial in the synthesis of potent cyclic hexapeptides. These findings are significant for the development of affinity chromatography techniques and understanding receptor-ligand interactions (Spanevello et al., 1991).
Contributions to Neuropeptide Research
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin shares structural similarities with allatostatins, a family of neuropeptides identified in various insect species. These peptides play a critical role in inhibiting juvenile hormone synthesis, offering insights into insect physiology and potential avenues for pest control strategies. The research into these analogs has contributed to a deeper understanding of the structure and function of neuropeptides in general (Pratt et al., 1991).
Implications in Peptide Synthesis and Pharmacology
The compound's structure has been influential in the field of peptide synthesis and pharmacology, particularly in the creation of pseudopeptides. This research is pivotal for developing new therapeutic agents, especially those targeting specific peptide receptors (Salvadori et al., 2009).
Propiedades
Número CAS |
86170-12-9 |
|---|---|
Nombre del producto |
1-Des-ala-2-desamino-gly-3-cys-11-tyr-3,14-dicarbasomatostatin |
Fórmula molecular |
C73H99N15O18 |
Peso molecular |
1474.7 g/mol |
Nombre IUPAC |
(2S,8S,11S,14S,17S,23S,29S,32S)-2,17-bis(4-aminobutyl)-5-(2-amino-2-oxoethyl)-8,11-dibenzyl-20,26-bis[(1R)-1-hydroxyethyl]-29-(hydroxymethyl)-23-[(4-hydroxyphenyl)methyl]-14-(1H-indol-3-ylmethyl)-3,6,9,12,15,18,21,24,27,30,38-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclooctatriacontane-32-carboxylic acid |
InChI |
InChI=1S/C73H99N15O18/c1-41(90)61-71(103)85-55(36-45-28-30-47(92)31-29-45)69(101)88-62(42(2)91)72(104)86-58(40-89)70(102)80-52(73(105)106)26-10-5-11-27-60(94)78-50(24-14-16-32-74)63(95)84-57(38-59(76)93)68(100)82-53(34-43-18-6-3-7-19-43)65(97)81-54(35-44-20-8-4-9-21-44)66(98)83-56(37-46-39-77-49-23-13-12-22-48(46)49)67(99)79-51(64(96)87-61)25-15-17-33-75/h3-4,6-9,12-13,18-23,28-31,39,41-42,50-58,61-62,77,89-92H,5,10-11,14-17,24-27,32-38,40,74-75H2,1-2H3,(H2,76,93)(H,78,94)(H,79,99)(H,80,102)(H,81,97)(H,82,100)(H,83,98)(H,84,95)(H,85,103)(H,86,104)(H,87,96)(H,88,101)(H,105,106)/t41-,42-,50+,51+,52+,53+,54+,55+,56+,57?,58+,61?,62?/m1/s1 |
Clave InChI |
HTEPNQQGQXAYEW-YQENAMKYSA-N |
SMILES isomérico |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CCCCCC(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)[C@@H](C)O)CC6=CC=C(C=C6)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)C(=O)O)CO)C(C)O)CC6=CC=C(C=C6)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-des-Ala-2-desamino-Gly-3-Cys-11-Tyr-3,14-dicarbasomatostatin CGP 23996 CGP-23996 somatostatin, des-Ala(1)-desamino-Gly(2)-Cys(3)-Tyr(11)-dicarba(3,14)- somatostatin, desalanyl(1)-desaminoglycyl(2)-cysteinyl(3)-tyrosyl(11)-dicarba(3,14)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



